molecular formula C18H16N4O3 B2992111 4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid CAS No. 1775441-66-1

4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B2992111
CAS No.: 1775441-66-1
M. Wt: 336.351
InChI Key: RFMJZQAFEYHBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid is a pyrimidine-5-carboxamide derivative of interest in medicinal chemistry and drug discovery. Compounds within this structural class have demonstrated significant potential in pharmacological research, particularly as inhibitors of key biological enzymes. For instance, closely related pyrimidine-4-carboxamides have been identified as potent and selective inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of the endocannabinoid anandamide and other bioactive lipid mediators . Such inhibitors are valuable tools for investigating lipid signaling pathways in the brain and their roles in emotional behavior and stress responses . Furthermore, structurally similar pyrimidine derivatives, such as those featuring a 4-(pyridin-3-yl) group, are frequently explored for their anti-angiogenic properties and ability to interact with DNA, positioning them as promising scaffolds for the development of novel anticancer agents . The specific substitution pattern on this molecule, featuring a 3-methoxyphenyl group and a (pyridin-3-yl)methyl)amino side chain, is designed to modulate potency, selectivity, and drug-like properties. This product is intended for research purposes to further investigate these and other biological mechanisms. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-14-6-2-5-13(8-14)16-15(17(23)24)11-21-18(22-16)20-10-12-4-3-7-19-9-12/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMJZQAFEYHBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxyphenyl and pyridin-3-ylmethylamino groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pyrimidine derivatives, differing in substituents and core modifications. Key analogues include:

Compound Name Key Structural Differences Similarity Score (if available) Reference
(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (Avanafil Imp-A) Chloro-methoxybenzyl group at position 4; pyrrolidinyl substituent at position 2 0.70
5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic acid Thieno-pyrimidine core; methylthio and amino groups at positions 2 and 5 N/A
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid Pyridin-2-yl group at position 4; amino group at position 2 N/A
4-[(3-Chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid (Avanafil intermediate) Methylsulfanyl group at position 2; chloro-methoxybenzyl group at position 4 N/A

Functional Differences

  • Avanafil-Related Compounds: The Avanafil intermediate () and Imp-A () exhibit PDE5 inhibitory activity due to their chloro-methoxybenzyl and pyrrolidinyl groups. The target compound’s pyridin-3-ylmethylamino group may reduce PDE5 affinity but improve selectivity for other targets (e.g., kinase inhibitors) .
  • Pyridin-2-yl Analogues : Substitution at pyridine’s 2-position (vs. 3-position) in may influence binding interactions, as seen in kinase inhibitors where pyridine orientation affects ATP-binding pocket engagement .

Biological Activity

4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group and a pyridinylmethylamino moiety. Its chemical formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 342.36 g/mol. The structure can be represented as follows:

Structure C18H18N4O3\text{Structure }\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinase pathways. Kinases are crucial in regulating various cellular processes, including proliferation, differentiation, and metabolism. The compound has shown promising results in inhibiting the colony-stimulating factor 1 receptor (CSF1R), which plays a significant role in macrophage differentiation and function .

Table 1: Inhibition Activity Against Kinases

CompoundTarget KinaseIC50 Value (nM)Reference
This compoundCSF1R<5
Pyrrolo[2,3-d]pyrimidinesCSF1R<10
Other Pyrimidine DerivativesVarious>20

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating diseases associated with macrophage dysfunction, such as chronic inflammatory diseases and certain cancers. The inhibition of CSF1R can lead to reduced macrophage activity, which is beneficial in conditions characterized by excessive inflammation or tumor-associated macrophages .

Case Studies

  • Chronic Inflammatory Diseases : In a study involving animal models of rheumatoid arthritis, the administration of the compound led to a significant reduction in inflammation markers and improved clinical scores compared to controls .
  • Cancer Therapy : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with solid tumors. Preliminary results showed a favorable safety profile and promising signs of anti-tumor activity, particularly in tumors with high macrophage infiltration .

Q & A

Q. Table 1: Common Synthetic Conditions for Pyrimidine Derivatives

StepConditionsReference
Amine CondensationReflux in DMSO:H2O (5:5), 12–24 h
Acidic CyclizationHCl (1M), 80°C, 6 h
PurificationMembrane filtration (MW cutoff 500 Da)

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey ParametersReference
X-ray DiffractionR-factor <0.05, T = 293 K
HPLC≥95% purity, C18 column, 254 nm

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